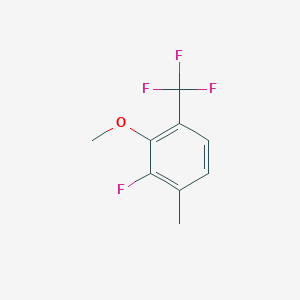

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8F4O . It is a type of aryl trifluoromethyl ether .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method is the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Other methods could involve free radical reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound could include free radical reactions and nucleophilic substitutions . For example, in a free radical reaction, a hydrogen atom could be removed from the molecule, resulting in the formation of a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 208.16 . Other properties such as melting point, boiling point, and density could also be relevant, but specific data for this compound was not found in the search results.Scientific Research Applications

Organic Chemistry

This compound is a derivative of benzene, which is a fundamental structure in organic chemistry . The presence of the trifluoromethyl and methoxy groups makes it a valuable compound for studying the effects of these substituents on the properties and reactivity of the benzene ring .

Nomenclature Studies

The compound’s complex structure makes it an interesting case study for IUPAC nomenclature, particularly in terms of prioritizing functional groups and applying the lowest locant rule .

Reactions at the Benzylic Position

The benzylic position of this compound (the carbon adjacent to the benzene ring) is a site of high reactivity. This makes it a useful compound for studying reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Drug Research

The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition . This suggests potential applications of this compound in the development of new pharmaceuticals.

Anesthetic Properties

Trifluoromethyl ethers, like this compound, have been studied for their anesthetic properties . The fluorine atoms can improve the thermal stability of the compound, making it a potential candidate for safer, more effective inhalation anesthetics .

Oxidation Studies

Oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . This makes the compound useful for studying the mechanisms and outcomes of oxidation reactions .

Mechanism of Action

properties

IUPAC Name |

2-fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-3-4-6(9(11,12)13)8(14-2)7(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWHPOZLGSECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

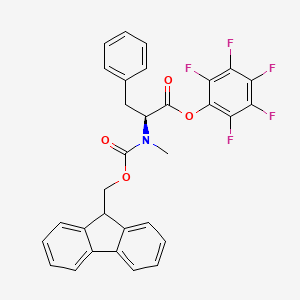

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)

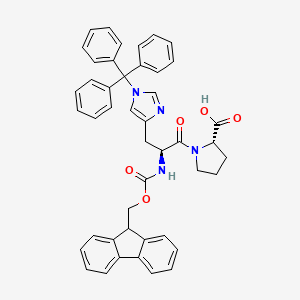

![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)

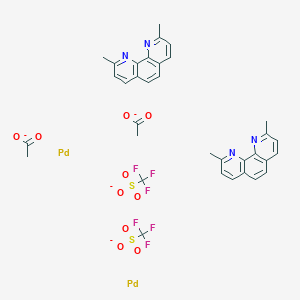

![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(3,5-di-tert-butyl-4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292661.png)

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)